![molecular formula C22H21ClN2OS B2444924 2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether CAS No. 339019-05-5](/img/structure/B2444924.png)
2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analogue-Based Design and Synthesis
2,3-Diaryl quinazolinones, including those with methyl sulfanyl/methyl sulfonyl substitutions similar to the compound , have been designed using analogue-based strategies. These compounds have been synthesized for biological evaluation, particularly focusing on their anti-inflammatory activity and gastric safety compared to traditional agents like indomethacin. Molecular docking analysis has been utilized to understand the binding interactions of these compounds with the COX-2 enzyme, suggesting the potential of quinazolinones as a template for new gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
Biological Activity and Molecular Docking
New derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one have been synthesized and evaluated for their anti-monoamine oxidase and antitumor activity. Molecular docking analysis has been employed to understand the interactions with target proteins, highlighting the importance of this compound class in medicinal chemistry (Markosyan et al., 2015).
Structural Analysis and Pharmaceutical Potential
Detailed structural analysis through methods like X-ray crystallography and molecular dynamics simulation has been conducted on related quinazolinone derivatives. This comprehensive analysis aids in understanding the molecular interactions and potential pharmaceutical applications of these compounds, including their interactions with proteins like SHP2 (Wu et al., 2022).
Anticancer Activity
Amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared and evaluated for their potential cytotoxicity against cancer cell lines. This research has indicated significant anticancer activity for certain compounds, suggesting the relevance of these derivatives in cancer treatment (Nowak et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methylphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-6-12-18(13-7-15)26-21-19-4-2-3-5-20(19)24-22(25-21)27-14-16-8-10-17(23)11-9-16/h6-13H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIJQFQCPKBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)
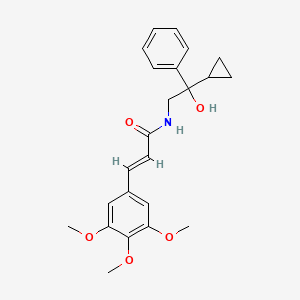
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2444847.png)
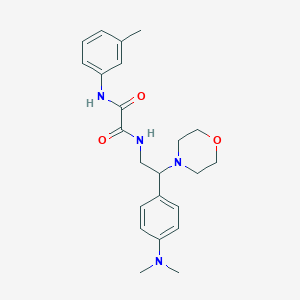
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)
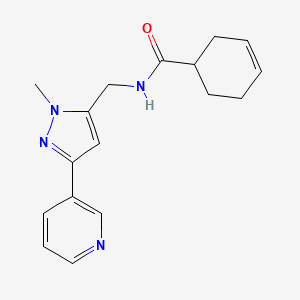
![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)
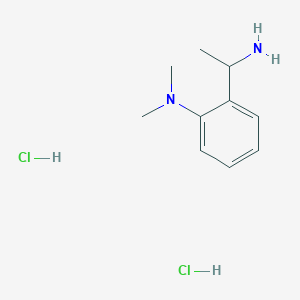
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
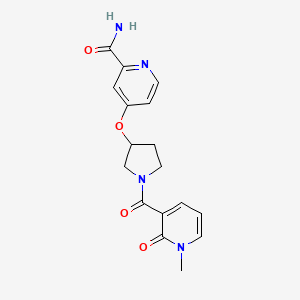
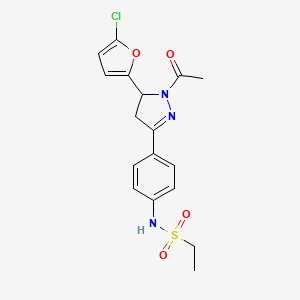
![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
